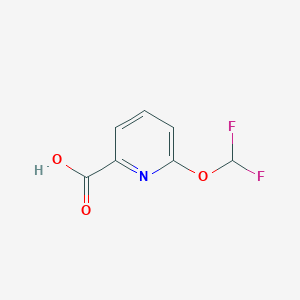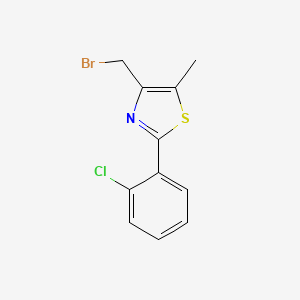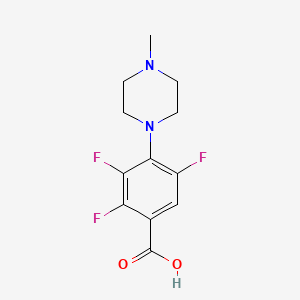
6-(Difluoromethoxy)picolinic acid
Overview
Description
6-(Difluoromethoxy)picolinic acid is a chemical compound with the molecular formula C7H5F2NO3 . It has a molecular weight of 189.12 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H5F2NO3/c8-7(9)13-5-3-1-2-4(10-5)6(11)12/h1-3,7H,(H,11,12) . This indicates the presence of seven carbon atoms, five hydrogen atoms, two fluorine atoms, one nitrogen atom, and three oxygen atoms in the molecule.Physical and Chemical Properties Analysis
This compound has a molecular weight of 189.12 .Scientific Research Applications
Photophysical Properties and Sensitization
6-(Difluoromethoxy)picolinic acid derivatives, such as 6-phosphoryl picolinic acid (6PPA), have been used as europium and terbium sensitizers in photophysical studies. These derivatives display notable emission intensity and lifetime characteristics, making them useful in the study of lanthanide complexes. The photophysical measurements suggest that the emission properties of these complexes can be optimized by adjusting the pH, offering potential applications in the development of luminescent materials or sensors (Andres & Chauvin, 2011).
Microbial Degradation and Environmental Bioremediation
Research has identified and characterized gene clusters responsible for the microbial degradation of picolinic acid, a pyridine derivative related to this compound. Understanding these mechanisms opens up possibilities for environmental bioremediation strategies, especially in treating environments polluted with toxic pyridine derivatives (Qiu et al., 2019).
Catalysis and Organic Synthesis
Picolinic acid derivatives are known to catalyze chromic acid oxidations effectively. They have been used in organic synthesis, particularly in the oxidation of primary and secondary alcohols. The catalytic activity of picolinic acids, including those with a substituent in the 6 position like this compound, suggests their utility in fine-tuning reaction pathways and designing efficient synthetic processes (Roček & Peng, 1977).
Optoelectronics and Light-Emitting Devices
Derivatives of picolinic acid have been utilized in the development of phosphorescent organic light-emitting diodes (PhOLEDs). Specific complexes based on picolinic acid show high phosphorescent quantum yields and thermal stability, making them suitable for applications in deep-blue PhOLEDs. Adjusting the ligand structures of these complexes can significantly affect their photophysical and electroluminescent properties, pointing to potential applications in display technologies (Seo et al., 2010).
Complexation and Separation Science
Picolinic acid derivatives have been used as chelating agents in the separation of metal ions through reversed-phase liquid chromatography. The ability to form stable complexes with various metal ions and the feasibility of sensitive UV detection make picolinic acid derivatives, including this compound, valuable in analytical chemistry and metal recovery processes (Nesterenko et al., 1994).
Future Directions
Picolinic acid, a related compound, has been found to block several disease-causing viruses such as SARS-CoV-2 and influenza A viruses . Researchers hope to develop the compound into a broad-spectrum therapeutic that can help fight against a variety of viral diseases . This suggests potential future directions for the study and application of 6-(Difluoromethoxy)picolinic acid.
Biochemical Analysis
Biochemical Properties
6-(Difluoromethoxy)picolinic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with zinc finger proteins, which are involved in viral replication and packaging as well as normal cell homeostatic functions . The compound acts as an inhibitor, disrupting the function of these proteins by altering their structure and zinc-binding capabilities . Additionally, this compound has been shown to inhibit the entry of enveloped viruses by targeting viral-cellular membrane fusion .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the entry of viruses into cells by compromising viral membrane integrity and interfering with cellular endocytosis . This inhibition can lead to changes in gene expression and cellular metabolism, ultimately affecting the overall function of the cell.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound exerts its effects by binding to biomolecules, such as zinc finger proteins, and inhibiting their function . This inhibition is achieved through the disruption of zinc binding, which is crucial for the structural integrity and function of these proteins . Additionally, this compound interferes with viral-cellular membrane fusion, preventing the entry of enveloped viruses into host cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it exhibits broad-spectrum antiviral activity against enveloped viruses, including SARS-CoV-2 and influenza A virus . Over time, the compound’s antiviral effects may diminish due to degradation or changes in its stability. Long-term effects on cellular function have also been observed, with potential implications for its use in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit antiviral activity without significant toxic effects . At higher doses, toxic or adverse effects may be observed. For example, in murine models, the compound demonstrated antiviral activity against influenza A virus without significant toxicity . It is important to determine the optimal dosage to balance efficacy and safety in animal studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. It is a catabolite of the amino acid tryptophan through the kynurenine pathway . This pathway is crucial for the production of several metabolites that play important roles in immune regulation and neuroprotection . The compound interacts with enzymes and cofactors involved in this pathway, affecting metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound is transported across cell membranes and distributed within different cellular compartments. It interacts with transporters and binding proteins that facilitate its movement and localization within cells . These interactions can affect the compound’s accumulation and activity in specific tissues.
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . Its localization can influence its interactions with other biomolecules and its overall efficacy in biochemical processes.
Properties
IUPAC Name |
6-(difluoromethoxy)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO3/c8-7(9)13-5-3-1-2-4(10-5)6(11)12/h1-3,7H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEFRDBYTHVUINK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)OC(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-methyl-6-(methylthio)benzo[d]thiazol-2(3H)-imine methanesulfonate](/img/structure/B1405170.png)
![3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1405173.png)
![4-[(3-Phenylphenoxy)methyl]benzoic acid](/img/structure/B1405176.png)





![2-[(3-Fluorophenyl)methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid](/img/structure/B1405187.png)
![3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1405188.png)
![6-isopropyl-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide](/img/structure/B1405189.png)
![6-methoxy-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide](/img/structure/B1405190.png)

